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molecular formula C21H20BrN B8359691 (2-Bromoethyl)tritylamine

(2-Bromoethyl)tritylamine

Cat. No. B8359691
M. Wt: 366.3 g/mol
InChI Key: UUDAQOMDTUEKEY-UHFFFAOYSA-N
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Patent
US05164397

Procedure details

272.1 g (976 mmol) of triphenylchloromethane, 800 ml of dichloromethane and 200 g (976 mmol) of 2-bromoethanamine hydrobromide are introduced into a 2-1 round bottom flask placed under nitrogen. The mixture is stirred and 300 ml of triethylamine are added dropwise and stirring is continued for 48 h. The triethylamine hydrochloride which precipitates is separated off, water is added to the filtrate, the organic phase is separated off and is washed with water and dried over sodium sulphate, and the solvent is evaporated off. An oil is obtained, which is purified by chromatography on a column of silica gel. After recrystallisation from a mixture of dichloromethane and cyclohexane 273.17 g of white solid are obtained. Melting point: 108°-109° C.
Quantity
272.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Name
2-bromoethanamine hydrobromide
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClCCl.Br.[Br:25][CH2:26][CH2:27][NH2:28]>C(N(CC)CC)C>[Br:25][CH2:26][CH2:27][NH:28][C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
272.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
800 mL
Type
reactant
Smiles
ClCCl
Name
2-bromoethanamine hydrobromide
Quantity
200 g
Type
reactant
Smiles
Br.BrCCN
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The triethylamine hydrochloride which precipitates
CUSTOM
Type
CUSTOM
Details
is separated off
ADDITION
Type
ADDITION
Details
water is added to the filtrate
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
An oil is obtained
CUSTOM
Type
CUSTOM
Details
which is purified by chromatography on a column of silica gel
CUSTOM
Type
CUSTOM
Details
After recrystallisation
ADDITION
Type
ADDITION
Details
from a mixture of dichloromethane and cyclohexane 273.17 g of white solid
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
BrCCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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